molecular formula C15H14N2 B11882412 2-Ethyl-3-methylbenzo[b][1,5]naphthyridine

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine

Cat. No.: B11882412
M. Wt: 222.28 g/mol
InChI Key: CLNOWBMMFAPEIE-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dione derivatives, while reduction can produce naphthyridine-2,3-diol derivatives .

Scientific Research Applications

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylbenzo[b][1,5]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methylbenzo[b][1,5]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic regions of biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-ethyl-3-methylbenzo[b][1,5]naphthyridine

InChI

InChI=1S/C15H14N2/c1-3-12-10(2)8-14-15(16-12)9-11-6-4-5-7-13(11)17-14/h4-9H,3H2,1-2H3

InChI Key

CLNOWBMMFAPEIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=CC=CC=C3N=C2C=C1C

Origin of Product

United States

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